molecular formula C10H18ClN3 B1389693 3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride CAS No. 1185298-19-4

3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride

Cat. No. B1389693
CAS RN: 1185298-19-4
M. Wt: 215.72 g/mol
InChI Key: WVULDTGCJHSCTE-UHFFFAOYSA-N
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Description

3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride, also referred to as 3-MIPH, is an organic compound with a molecular formula of C7H14ClN3. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and fragrances. 3-MIPH is an efficient and cost-effective reagent for the synthesis of a variety of compounds.

Mechanism of Action

The mechanism of action of 3-MIPH is not well understood. However, it is known that the reaction of 2-methyl-imidazole and piperidine hydrochloride results in the formation of a cyclic imidazolium salt, which is then hydrolyzed to form 3-MIPH.
Biochemical and Physiological Effects
3-MIPH has been found to be an effective inhibitor of bacterial growth and has been used in the treatment of bacterial infections. It has also been found to be an effective inhibitor of the enzyme phosphodiesterase, which is involved in the regulation of a variety of physiological processes.

Advantages and Limitations for Lab Experiments

The use of 3-MIPH in lab experiments has several advantages. It is a cost-effective reagent and is easily synthesized. It is also a versatile intermediate that can be used in the synthesis of a variety of compounds. However, there are some limitations to its use in lab experiments, such as its low solubility in water and its volatility.

Future Directions

There are a number of potential future directions for research into 3-MIPH. These include studying its effects on other enzymes, such as those involved in cell signaling, and its potential applications in drug delivery systems. Other potential future directions include studying its effects on other biological systems, such as the nervous system, and its potential use as an adjuvant in vaccines. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods.

Scientific Research Applications

3-MIPH is used in a variety of scientific research applications, including the synthesis of compounds for the study of enzyme inhibitors, drug delivery systems, and drug metabolism. It is also used as a starting material in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatories. 3-MIPH is also used in the synthesis of pesticides and fragrances.

properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.ClH/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10;/h5-6,10-11H,2-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVULDTGCJHSCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride

CAS RN

1185298-19-4
Record name Piperidine, 3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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